molecular formula C15H16N4O2 B11094894 2-ethyl-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile

2-ethyl-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile

Cat. No.: B11094894
M. Wt: 284.31 g/mol
InChI Key: HBURMDUSFMIZFW-UHFFFAOYSA-N
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Description

2-ethyl-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile: is a complex organic compound with a fascinating structure. Let’s break it down:

  • Chromene Ring: : The compound features a chromene ring, which is a six-membered ring fused to a benzene ring. The presence of an epoxide group (epoxymethano) within the chromene ring adds further complexity.

  • Functional Groups

      Iminotetrahydro: The iminotetrahydro group indicates the presence of a nitrogen atom (imino) in a tetrahydrofuran (tetrahydro) ring.

      Ethyl Group: The ethyl group (C₂H₅) is attached to the chromene ring.

Preparation Methods

Synthetic Routes:

    Cyclization of Ethyl 2-(2-cyanophenyl)acetate:

    Epoxide Formation:

Industrial Production:

  • While no specific industrial methods are widely reported for this compound, its synthesis likely involves modifications of existing synthetic routes.

Chemical Reactions Analysis

    Oxidation: The epoxide group is susceptible to oxidative cleavage.

    Reduction: The iminotetrahydro group can be reduced to the corresponding amine.

    Substitution: The nitrile groups can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions:

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it an interesting target for synthetic chemists exploring novel reactions and methodologies.

    Biology and Medicine: Investigating its biological activity, potential as a drug lead, or interactions with enzymes and receptors.

    Industry: Possible applications in materials science, such as polymerization or as a building block for functional materials.

Mechanism of Action

    Targets: The compound may interact with specific proteins, enzymes, or receptors due to its structural features.

    Pathways: Further research is needed to elucidate the exact pathways through which it exerts its effects.

Comparison with Similar Compounds

    Uniqueness: Its combination of chromene, iminotetrahydro, and epoxide functionalities sets it apart.

    Similar Compounds: While no direct analogs are known, related compounds with chromene or iminotetrahydro moieties could be explored.

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

9-ethyl-12-imino-10,11-dioxatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitrile

InChI

InChI=1S/C15H16N4O2/c1-2-11-13(7-16,8-17)14(9-18)10-5-3-4-6-15(10,20-11)21-12(14)19/h10-11,19H,2-6H2,1H3

InChI Key

HBURMDUSFMIZFW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2(C3CCCCC3(O1)OC2=N)C#N)(C#N)C#N

Origin of Product

United States

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